

Alkylative Ring-Opening of Non-Activated Aziridine-2-Carboxylates: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tert-butyl Aziridine-2-carboxylate*

Cat. No.: *B1660762*

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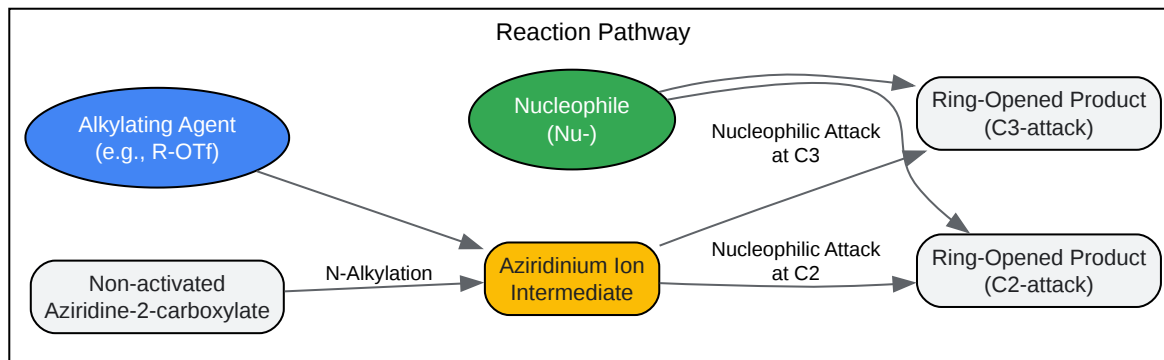
Introduction

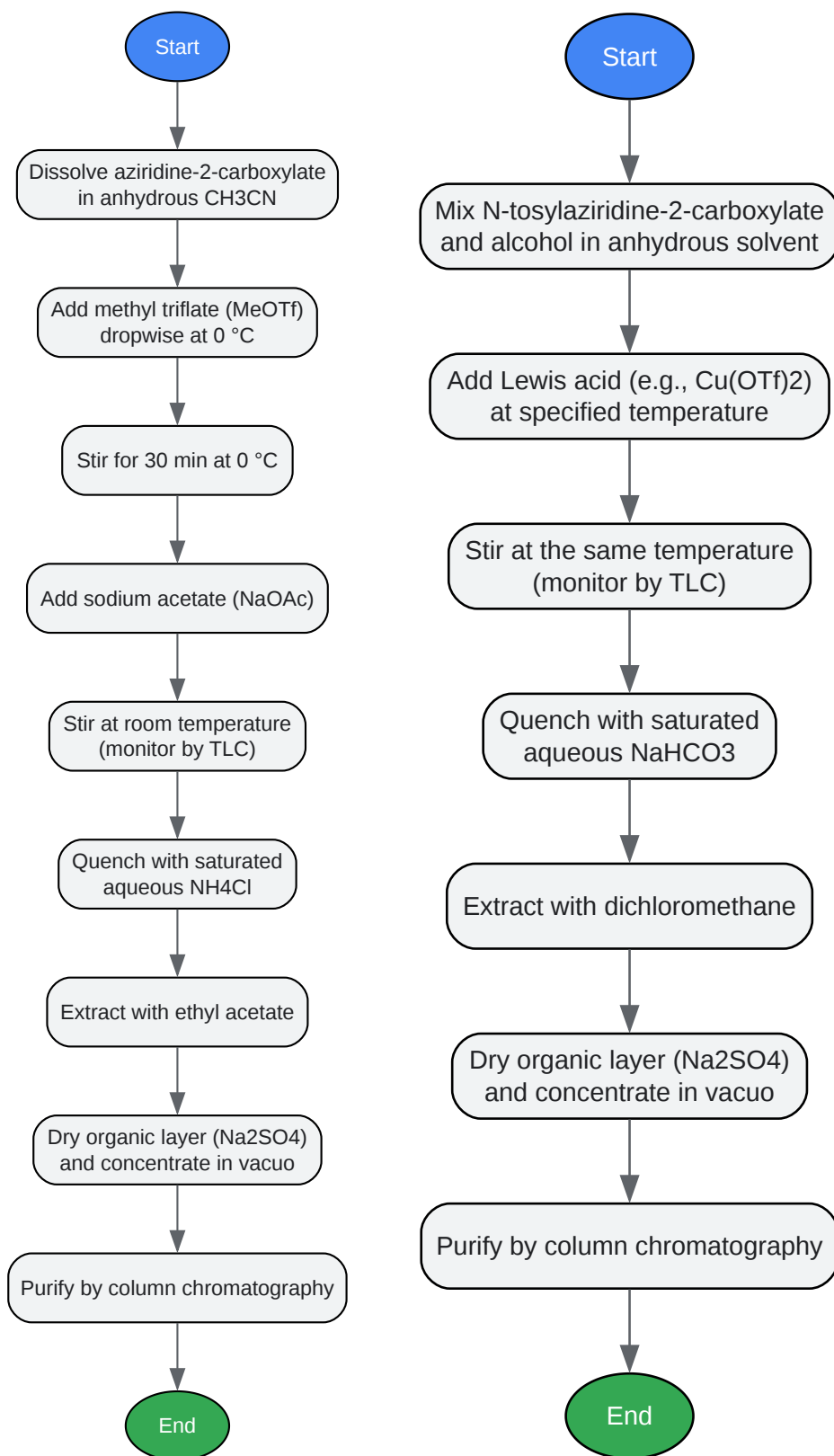
The regioselective and stereoselective ring-opening of aziridines is a powerful transformation in organic synthesis, providing efficient access to a wide array of chiral amines and their derivatives, which are pivotal building blocks in medicinal chemistry and natural product synthesis. Non-activated aziridine-2-carboxylates, in particular, represent a valuable class of substrates. Their inherent stability requires activation, typically through N-alkylation, to form a reactive aziridinium ion intermediate. Subsequent nucleophilic attack on this intermediate proceeds with high fidelity, allowing for the controlled introduction of diverse functionalities. This document provides detailed application notes and protocols for the alkylative ring-opening of these challenging yet rewarding substrates.

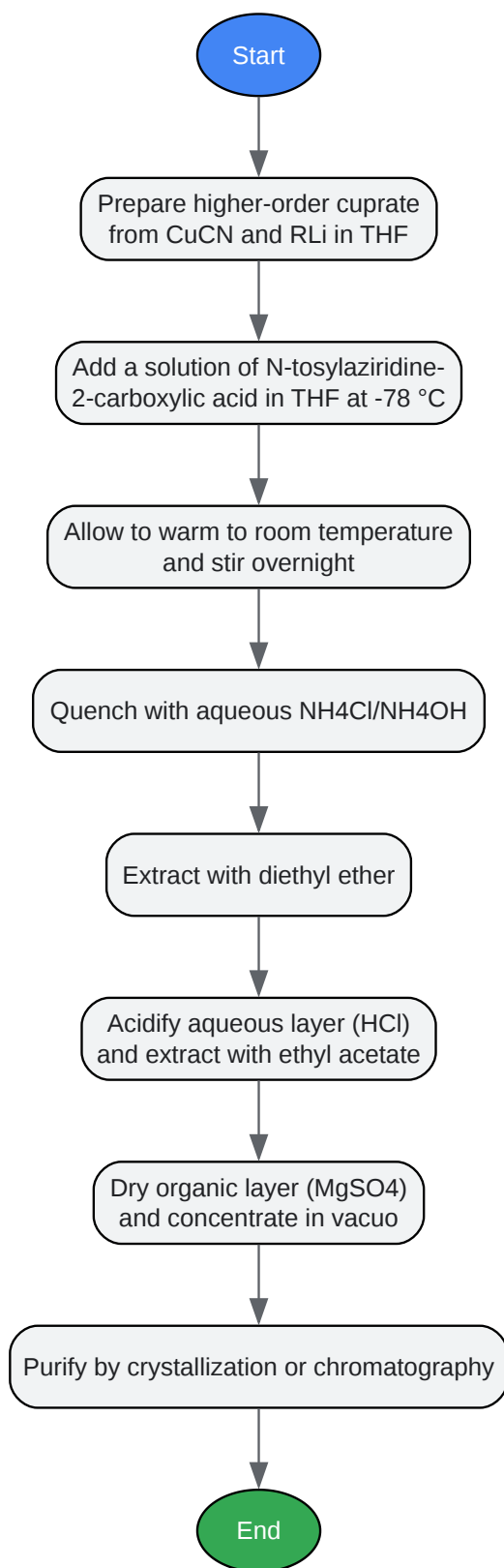
Core Concepts: The Aziridinium Ion Pathway

The alkylative ring-opening of a non-activated aziridine-2-carboxylate commences with the N-alkylation of the aziridine nitrogen. This step forms a highly strained and electrophilic aziridinium ion. The choice of the alkylating agent is crucial, as the counter-ion should be a poor nucleophile to prevent premature and non-selective ring-opening. Triflates (OTf) are commonly employed for this purpose. Once the aziridinium ion is formed, an external nucleophile can attack either the C2 or C3 position of the ring in a regio- and stereoselective

manner, leading to the desired ring-opened product. The regioselectivity is influenced by steric and electronic factors of the aziridine substrate and the nature of the incoming nucleophile.[1]
[2]







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References

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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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